Imidazo[1,2-b][1,2,4]triazin-2(1H)-one

PI3Kα kinase inhibition anticancer cytotoxicity molecular docking

Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (C5H4N4O, MW 136.11 g/mol) is the unsubstituted parent heterocycle of a 'privileged scaffold' family that fuses an imidazole and a 1,2,4-triazine ring. This bicyclic core confers a planar, electron-deficient architecture with a calculated logP of -0.3 and a topological polar surface area of 43.1 Ų, properties that distinguish it from more lipophilic fused triazine alternatives.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 62096-96-2
Cat. No. B12908351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b][1,2,4]triazin-2(1H)-one
CAS62096-96-2
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)N=CC(=O)N2
InChIInChI=1S/C5H4N4O/c10-4-3-7-5-6-1-2-9(5)8-4/h1-3H,(H,8,10)
InChIKeyXDIMHZVVRSGGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (CAS 62096-96-2): A Multi-Target Privileged Scaffold for Kinase and CNS Drug Discovery


Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (C5H4N4O, MW 136.11 g/mol) is the unsubstituted parent heterocycle of a 'privileged scaffold' family that fuses an imidazole and a 1,2,4-triazine ring . This bicyclic core confers a planar, electron-deficient architecture with a calculated logP of -0.3 and a topological polar surface area of 43.1 Ų, properties that distinguish it from more lipophilic fused triazine alternatives [1]. Its synthetic versatility is demonstrated by the ability to introduce diverse substituents at multiple positions via condensation of 3-amino-1,2,4-triazin-5(2H)-ones with α-haloketones, enabling systematic exploration of structure-activity relationships [2].

Why Generic Substitution Fails for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one: Target Selectivity and Physicochemical Property Cliffs


The imidazo[1,2-b][1,2,4]triazine scaffold cannot be generically interchanged with other fused triazine systems (e.g., imidazo[2,1-c][1,2,4]triazines or imidazo[1,2-a]pyrimidines) due to profound differences in target engagement and physicochemical properties that directly impact drug-likeness [1]. The [1,2-b] ring fusion topology creates a unique spatial orientation of hydrogen bond acceptors that is critical for selective kinase inhibition; for example, c-Met inhibitors based on this scaffold achieve picomolar enzymatic potency (IC50 0.13 nM for the clinical candidate capmatinib), while monocyclic 1,2,4-triazine c-Met inhibitors exhibit only micromolar activity (IC50 2.71–31.70 µM), representing a >20,000-fold potency differential . Furthermore, the unsubstituted core's low logP (-0.3) and moderate TPSA (43.1 Ų) place it in favorable oral drug-like chemical space, in contrast to the higher lipophilicity of imidazo[2,1-c][1,2,4]triazine derivatives (measured logP values of 1.91–6.93 for substituted analogs), which carry increased risk of poor solubility and off-target promiscuity .

Imidazo[1,2-b][1,2,4]triazin-2(1H)-one Product-Specific Quantitative Differentiation Evidence


PI3Kα Inhibitory Potency and Antiproliferative Selectivity of Imidazo[1,2-b][1,2,4]triazine-Pyrimidine Hybrids vs. Monocyclic Triazines

Novel imidazo[1,2-b][1,2,4]triazine-based pyrimidine derivatives (compounds 5a–c) demonstrated potent and selective PI3Kα enzymatic inhibition, with the lead compound achieving sub-micromolar IC50 against the PI3Kα isoform [1]. In head-to-head cytotoxicity screening against four human cancer cell lines (MCF-7 breast, HCT116 colon, A549 lung, and WI-38 normal fibroblast), the imidazo[1,2-b][1,2,4]triazine-pyrimidine hybrids exhibited significant antiproliferative activity with selectivity indices favoring cancer cells over normal WI-38 cells [1]. By contrast, monocyclic 1,2,4-triazine derivatives reported in contemporaneous studies show micromolar c-Met kinase inhibition (IC50 2.71–31.70 µM) and lack the PI3Kα selectivity profile conferred by the fused bicyclic scaffold, representing at minimum a >10-fold potency advantage for the [1,2-b] fused system [2].

PI3Kα kinase inhibition anticancer cytotoxicity molecular docking

GABA_A α2/α3 Subtype Selectivity: Imidazo[1,2-b][1,2,4]triazines vs. Classical Benzodiazepines

Imidazo[1,2-b][1,2,4]triazines were rationally designed as functionally selective GABA_A α2/α3 subtype agonists over the α1 subtype, a critical differentiation from classical benzodiazepines (e.g., diazepam) that act as non-selective agonists at α1, α2, α3, and α5 subtypes [1]. Compound 11 (MK-0777), a clinical candidate from this series, demonstrated high affinity for the GABA_A α3-containing receptor subtype and showed functional selectivity for α2/α3 over α1 in recombinant receptor assays [1]. Crucially, in rodent and non-human primate behavioral models, Compound 11 produced anxiolytic efficacy comparable to benzodiazepines but without the sedation and ataxia associated with α1 activation, confirming that this scaffold topology achieves a therapeutically meaningful selectivity window unattainable with classical benzodiazepine scaffolds [1]. The structurally related imidazo[1,2-a]pyrimidines also show α2/α3 selectivity but with distinct pharmacokinetic properties, highlighting that the triazine nitrogen arrangement in the [1,2-b] series is a key determinant of both receptor pharmacology and drug-like properties [2].

GABA_A receptor subtype selectivity anxiolytic

c-Met Kinase Inhibition: Picomolar Imidazo[1,2-b][1,2,4]triazine Potency vs. Micromolar Monocyclic Triazines

The imidazo[1,2-b][1,2,4]triazine scaffold serves as the core of INCB28060 (capmatinib), an ATP-competitive c-Met inhibitor with an IC50 of 0.13 nM and >10,000-fold selectivity over a large panel of human kinases . This picomolar potency is a direct consequence of the [1,2-b] fusion topology, which optimally orients the quinolin-6-ylmethyl and benzamide substituents within the c-Met ATP-binding pocket [1]. In stark contrast, the best monocyclic 1,2,4-triazine c-Met inhibitors exhibit IC50 values of 2.71–4.31 µM, representing a >20,000-fold loss in potency when the imidazole fusion is absent [2]. Even within the fused bicyclic space, structure-activity relationships are steep: a related imidazo[1,2-b][1,2,4]triazine analog with a 4-bromo-3-fluorophenyl substitution (BDBM388660) showed an IC50 of only 500 nM against c-Met, underscoring that both the scaffold topology and precise substitution pattern are essential for achieving picomolar activity [3].

c-Met kinase anticancer targeted therapy INCB28060

Physicochemical Differentiation: Low Lipophilicity and Favorable Drug-Like Properties vs. Imidazo[2,1-c][1,2,4]triazine Congeners

The unsubstituted imidazo[1,2-b][1,2,4]triazine core possesses a computed logP of -0.3 and a topological polar surface area (TPSA) of 43.1 Ų, placing it in favorable oral drug-like chemical space per Lipinski's Rule of Five [1]. This low baseline lipophilicity allows for significant substitution without exceeding logP thresholds associated with poor solubility and promiscuous off-target binding. In contrast, the regioisomeric imidazo[2,1-c][1,2,4]triazine scaffold yields analogs with measured logP values ranging from 1.91 to 6.93 depending on substitution, with most biologically active derivatives clustering in the logP 3–6 range [2]. Even among imidazo[1,2-b][1,2,4]triazine derivatives, lipophilicity is highly tunable by substitution position: 6-(4-methoxyphenyl)-2,3-diphenyl substitution yields a logP of 5.13, demonstrating that the core scaffold's intrinsic low lipophilicity (-0.3) provides a wide design window for optimizing both potency and ADME properties simultaneously [3].

lipophilicity drug-likeness ADMET

Synthetic Accessibility and Derivatization Versatility of the 2(1H)-one Core vs. Alternative Fused Triazinone Scaffolds

The 3-amino-1,2,4-triazin-5(2H)-one precursor to the imidazo[1,2-b][1,2,4]triazin-2(1H)-one scaffold can be condensed with a wide range of α-haloketones to afford 2,6-disubstituted imidazo[1,2-b][1,2,4]triazin-3(4H)-ones in a single step, with subsequent N-alkylation providing access to further diversified products [1]. This concise two-step sequence from commercially available starting materials contrasts with the multi-step syntheses required for imidazo[2,1-c][1,2,4]triazine derivatives, which typically involve three-component reactions of 5,6-diphenyl-1,2,4-triazin-3-amine with aromatic aldehydes and isocyanides [2]. The [1,2-b] scaffold also supports regioselective palladium-catalyzed C-7 arylation, enabling late-stage diversification that has been demonstrated on multi-kilogram scale for the synthesis of an oral GABA_A α2/3-selective clinical candidate [3]. Yield data reported by EvitaChem indicates typical synthetic yields of 50–80% for imidazo[1,2-b][1,2,4]triazin-2(1H)-one derivatives .

synthetic chemistry scaffold diversification medicinal chemistry

Antimicrobial Spectrum: Imidazo[1,2-b][1,2,4]triazine Derivatives vs. Other Fused Triazine Antibacterials

Novel imidazo[1,2-b][1,2,4]triazine derivatives synthesized via condensation of 3-amino-1,2,4-triazine with 2-bromo-1-(naphtho[2,1-b]furan-2-yl)ethan-1-one were evaluated for antimicrobial activity by inhibition zone diameter against Gram-positive and Gram-negative bacteria [1]. While quantitative MIC data were not reported in the abstract, the study demonstrated that the imidazo[1,2-b][1,2,4]triazine derivative (compound 23) exhibited measurable antibacterial activity [1]. In parallel, a series of imidazo[2,1-c][1,2,4]triazine derivatives were evaluated under similar disk diffusion conditions, with the most potent compound (6-(4-chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo[2,1-c][1,2,4]triazin-7(2H)-one) showing both high inhibition zones and low MIC values against bacterial and fungal strains [2]. The structural divergence between the [1,2-b] and [2,1-c] ring fusion topologies results in distinct antimicrobial potency profiles, reinforcing that the two scaffolds are not interchangeable for anti-infective drug discovery [1] [2].

antimicrobial antibacterial Gram-positive bacteria

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one (CAS 62096-96-2)


Targeted Oncology Kinase Inhibitor Lead Generation (c-Met and PI3Kα Programs)

Procure imidazo[1,2-b][1,2,4]triazin-2(1H)-one as the starting scaffold for ATP-competitive kinase inhibitor design, where the fused bicyclic core has demonstrated the ability to deliver picomolar c-Met inhibition (IC50 0.13 nM for capmatinib) and sub-micromolar PI3Kα potency, representing >20,000-fold and >10-fold potency advantages respectively over the best monocyclic 1,2,4-triazine kinase inhibitors . The scaffold's demonstrated clinical translatability (capmatinib received FDA approval for MET exon 14 skipping NSCLC) provides a validated starting point for next-generation kinase inhibitor programs .

CNS Drug Discovery Requiring GABA_A Subtype Selectivity (Non-Sedating Anxiolytics)

Use imidazo[1,2-b][1,2,4]triazin-2(1H)-one as a privileged scaffold for designing GABA_A α2/α3 subtype-selective agonists, a pharmacological profile that classical benzodiazepine scaffolds cannot achieve [1]. The scaffold has produced a clinical candidate (MK-0777/Compound 11) demonstrating anxiolytic efficacy without sedation in preclinical species, confirming that [1,2-b] topology uniquely enables the separation of therapeutic efficacy from α1-mediated motor side effects [1].

Anti-Parasitic Drug Discovery for Neglected Tropical Diseases

Leverage imidazo[1,2-b][1,2,4]triazin-2(1H)-one as a starting scaffold for antiparasitic agent design targeting Chagas disease, Human African Trypanosomiasis (HAT), and visceral leishmaniasis [2]. Patent-protected imidazotriazine derivatives have been developed by GSK and the University of Dundee specifically for these indications, providing a precedent for scaffold repurposing and a defined intellectual property landscape that can guide procurement and lead optimization strategies [2].

Medicinal Chemistry Scaffold Diversification with Multi-Kilogram Scalability

Select imidazo[1,2-b][1,2,4]triazin-2(1H)-one as the scaffold of choice when both synthetic accessibility and industrial scalability are procurement requirements . Unlike the regioisomeric imidazo[2,1-c][1,2,4]triazine scaffold, which requires multi-component reactions, the [1,2-b] core is accessible in two steps with typical yields of 50–80% and has been demonstrated on multi-kilogram scale with chromatography-free isolation, directly reducing cost of goods and accelerating lead optimization timelines .

Quote Request

Request a Quote for Imidazo[1,2-b][1,2,4]triazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.